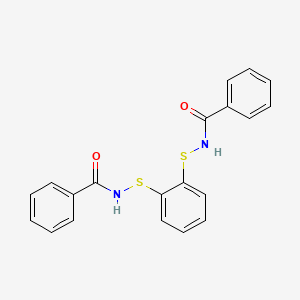![molecular formula C10H10N2O4S B13939967 N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide](/img/structure/B13939967.png)
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide is a compound that belongs to the isoxazole family, which is known for its wide spectrum of biological activities and therapeutic potential . Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-alkynone O-methyl oxime with a gold catalyst at room temperature . Another approach uses metal-free synthetic routes, such as the reaction of alkynes with 18-crown-6 catalyst, potassium carbonate, and 4-toluenesulfonyl chloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and anticonvulsant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes . The compound’s structure allows it to bind to these targets with high affinity, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Ethylbenzo[d]isoxazol-5-yl) sulfonamide: Another isoxazole derivative with similar biological activities.
Fluoroisoxazoles: Isoxazole derivatives with fluorine substitution, known for their potent antibacterial and antifungal properties.
Uniqueness
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H10N2O4S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-methylsulfonylacetamide |
InChI |
InChI=1S/C10H10N2O4S/c1-17(14,15)12-10(13)6-8-7-4-2-3-5-9(7)16-11-8/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
ZKFXBILHNRHOHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)CC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)






![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)



![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)

